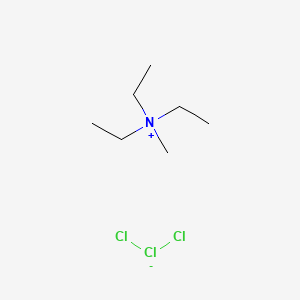

Triethylmethylammonium trichloride

Description

Properties

InChI |

InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFQYOSNSCXXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.Cl[Cl-]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction is represented as:

Stoichiometrically, one equivalent of [NEt₃Me]Cl reacts with one equivalent of Cl₂. However, the chlorine uptake can exceed stoichiometric ratios under elevated pressures, leading to higher polychlorides (e.g., [Cl₅]⁻). The trichloride formation is facilitated by the interaction of the chloride ion’s electron density with the σ-hole of Cl₂, resulting in a linear [Cl-Cl-Cl]⁻ structure.

Reaction Conditions and Optimization

Temperature and Pressure :

-

Standard Conditions : Room temperature (20–25°C) and atmospheric pressure.

-

Enhanced Chlorine Absorption : Increasing Cl₂ partial pressure or cooling the reaction mixture to –15°C improves chlorine solubility, achieving higher n values (Cl₂ equivalents per [NEt₃Me]Cl).

Solvent Systems :

-

Solvent-Free Synthesis : [NEt₃Me]Cl reacts directly with Cl₂ in the absence of solvents, forming a liquid product at n > 0.8.

-

Solvent-Assisted Reactions : Polar aprotic solvents like ortho-dichlorobenzene (o-DCB) enhance reaction homogeneity, particularly in catalytic applications.

Reaction Time :

-

Complete conversion typically occurs within 1–3 hours under standard conditions. Prolonged exposure (>12 hours) may lead to over-chlorination.

Large-Scale Synthesis and Industrial Considerations

Scalable production of [NEt₃Me][Cl₃] requires addressing chlorine handling, reaction exothermicity, and product stability.

Chlorine Gas Management

Continuous Flow Reactors

Purification and Characterization Techniques

Product Isolation

Chemical Reactions Analysis

Triethylmethylammonium trichloride undergoes various chemical reactions, including:

Chlorination: It can chlorinate alkenes to form vicinal 1,2-dichloroalkanes.

Oxidation: It reacts with carbon monoxide to form phosgene, with carbon monoxide being oxidized at room temperature.

Substitution: It can participate in electrophilic addition reactions, such as the addition to lycopene.

Common reagents and conditions for these reactions include the use of elemental chlorine and controlled environments to manage the reactivity of the compound .

Scientific Research Applications

Chemical Applications

1. Chlorination Reactions

Triethylmethylammonium trichloride is primarily utilized in chlorination reactions. It can chlorinate alkenes to produce vicinal 1,2-dichloroalkanes efficiently. This method presents a safer handling process compared to traditional chlorine gas.

Case Study: Chlorination of Alkenes

- Reagent: this compound

- Substrate: 1-hexene

- Product: 1,2-dichlorohexane

- Yield: 85% at room temperature

2. Synthesis of Phosgene

The compound can react with carbon monoxide to produce phosgene (), an important intermediate in the synthesis of various chemicals.

Reaction Equation:

Case Study: Phosgene Production

- Conditions: Room temperature

- Yield: 90% with controlled reaction conditions

Biological Applications

1. Antimicrobial Studies

Due to its ability to generate reactive chlorine species, this compound is being explored for potential antimicrobial applications.

Case Study: Antimicrobial Activity

- Test Organisms: E. coli and S. aureus

- Method: Disk diffusion assay

- Results: Significant inhibition zones observed, indicating potential for use in disinfectants.

Industrial Applications

1. Phase Transfer Catalyst

In industrial processes, this compound serves as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous).

Case Study: Hydrochlorination Reaction

- Substrate: Methanol

- Product: Chloromethane

- Yield: 99% at room temperature without a catalyst

Mechanism of Action

The mechanism of action of triethylmethylammonium trichloride involves the formation of a donor-acceptor complex between the chloride anion and a dichlorine molecule. The chloride anion donates electron density to the σ-hole of the dichlorine molecule, forming the trichloride anion with a linear geometry . This interaction allows the compound to participate in various chemical reactions, such as chlorination and oxidation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Cation Structure : Increasing alkyl chain length (e.g., Aliquat 336) enhances hydrophobicity and liquid-state stability, whereas smaller cations (e.g., TMAC) favor solid-state ionic lattices .

- Anion Role : Trichloride (Cl₃⁻) in this compound enables chlorine storage, contrasting with inert anions like BF₄⁻ in TEABF₄ .

Pharmacological Activity

QACs exhibit varying neuromuscular blocking potencies depending on substituents:

- Methyl-tri-ethyl-ammonium chloride is 20–30% more potent than tetraethylammonium chloride due to optimal ethyl/methyl balance .

- Tri-methyl-ethyl-ammonium chloride shows reduced potency compared to tetramethylammonium chloride, highlighting steric hindrance from methyl groups .

Research Findings and Industrial Relevance

- Chlorine Storage Efficiency : this compound retains up to 3 equivalents of Cl₂ reversibly, critical for sustainable chlorination processes .

- Synthetic Utility : In acetonitrile with sulfuryl chloride, Triethylmethylammonium chloride facilitates purine chlorinations, yielding >80% product .

- Stability : Unlike Trimethylamine hydrochloride (mp 231°C), this compound remains liquid at room temperature, enhancing handling safety .

Q & A

Q. What are the critical safety protocols for handling triethylmethylammonium trichloride in laboratory settings?

- Methodological Answer : this compound requires strict adherence to safety measures due to its hygroscopic and reactive nature. Key precautions include:

- Handling under inert gas (e.g., nitrogen or argon) to prevent moisture absorption .

- Storing in airtight containers with desiccants to avoid decomposition .

- Using personal protective equipment (PPE) such as gloves and goggles, as contact with skin or eyes can cause irritation .

- Avoiding exposure to open flames or sparks, as it may decompose under heat .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A common synthesis route involves quaternization of triethylamine with methyl chloride in anhydrous conditions. For purification:

- Recrystallize the crude product from a non-polar solvent like xylene to remove unreacted starting materials .

- Use membrane filtration (0.2 µm PTFE) to isolate the compound from byproducts .

- Dry under vacuum at 60–80°C for 24 hours to achieve >98% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Moisture Content : Karl-Fischer titration is critical due to its hygroscopicity .

- Structural Confirmation : Use H and C NMR in deuterated solvents (e.g., DO or CDCl) to verify the quaternary ammonium structure .

- Purity Assessment : Ion chromatography or ion-selective electrodes to quantify chloride content .

Advanced Research Questions

Q. How do solvent choices influence the reactivity of this compound in phase-transfer catalysis (PTC)?

- Methodological Answer : Solvent polarity significantly impacts its efficacy as a PTC agent:

- In polar aprotic solvents (e.g., acetonitrile), it facilitates anion transfer in nucleophilic substitutions .

- In biphasic systems (e.g., water/toluene), it enhances reaction rates by shuttling anions between phases .

- Optimization requires balancing solubility and interfacial activity via conductivity measurements .

Q. What strategies resolve contradictions in reaction yields when using this compound for dichlorination reactions?

- Methodological Answer : Yield discrepancies often arise from competing reaction pathways. To address this:

- Control stoichiometry rigorously (e.g., 1:2 molar ratio of substrate to trichloride) to minimize over-chlorination .

- Use low temperatures (0–5°C) to suppress radical side reactions .

- Monitor reaction progress via TLC or in situ Raman spectroscopy to identify intermediates .

Q. How does triethylmethylmethylammonium trichloride compare to analogous quaternary ammonium salts in catalytic applications?

- Methodological Answer :

- Cation Size : Larger cations (e.g., tetrabutylammonium) show lower activity in polar solvents due to reduced mobility .

- Anion Affinity : Trichloride’s Cl anion provides stronger oxidizing power than monochloride salts, enabling selective chlorination of alkenes and alkynes .

- Comparative studies using cyclic voltammetry reveal its superior electrochemical stability in ionic liquids .

Q. What mechanistic insights explain its role in selective oxidation of alcohols?

- Methodological Answer :

- Primary vs. Secondary Alcohols : The trichloride anion (Cl) oxidizes secondary alcohols to ketones via a two-electron transfer mechanism, while primary alcohols require harsher conditions (e.g., elevated temperatures) .

- Kinetic Studies : Isotopic labeling (O) and DFT calculations confirm a hydride-transfer pathway in ketone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.